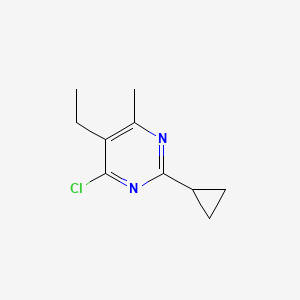

4-Chloro-2-cyclopropyl-5-ethyl-6-methylpyrimidine

Description

Properties

IUPAC Name |

4-chloro-2-cyclopropyl-5-ethyl-6-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2/c1-3-8-6(2)12-10(7-4-5-7)13-9(8)11/h7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZQXVAQWBRUYKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(N=C1Cl)C2CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Chloro-2-cyclopropyl-5-ethyl-6-methylpyrimidine is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's structural features suggest possible interactions with various biological targets, leading to diverse pharmacological effects.

The molecular structure of this compound can be described as follows:

- Molecular Formula : C10H12ClN3

- CAS Number : 1184615-97-1

- IUPAC Name : this compound

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies evaluating its efficacy against various bacterial strains, the compound demonstrated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.025 mg/mL |

| Escherichia coli | 0.0195 mg/mL |

| Bacillus subtilis | 0.0048 mg/mL |

These results suggest that the compound is particularly effective against Gram-positive bacteria, showcasing its potential as an antibacterial agent .

Antifungal Activity

In addition to antibacterial effects, the compound has shown antifungal activity against Candida albicans and Fusarium oxysporum. The MIC values recorded were:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 0.039 mg/mL |

| Fusarium oxysporum | 0.056 mg/mL |

This dual activity against both bacterial and fungal pathogens highlights the compound's versatility in therapeutic applications .

The biological activity of this compound is likely mediated through its interaction with specific enzymes and receptors involved in microbial metabolism. Preliminary studies suggest that the compound may inhibit key metabolic pathways critical for the survival of pathogenic microorganisms.

Study on Antimicrobial Efficacy

A comprehensive study conducted on a series of pyrimidine derivatives, including this compound, evaluated their antimicrobial activity using both broth microdilution and agar diffusion methods. The results confirmed that this compound exhibited potent activity against tested strains, with significant inhibition zones observed during agar diffusion assays .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various microbial targets. These computational analyses indicated favorable interactions with key enzymes, suggesting a mechanism of action that involves competitive inhibition .

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Substituent Analysis and Structural Variations

The table below compares substituents at key positions of 4-Chloro-2-cyclopropyl-5-ethyl-6-methylpyrimidine with structurally related compounds:

Key Comparisons:

Trifluoromethyl (CF₃) in 4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine increases electron-withdrawing effects, improving stability in oxidative environments .

Position 5 and 6 Substituents :

- The ethyl group at position 5 in the target compound provides greater hydrophobicity compared to methyl (e.g., 4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine) or methoxy (e.g., 4-Chloro-2-cyclopropyl-5-methoxy-6-methylpyrimidine), influencing logP values and membrane permeability .

- Phenyl at position 6 (4-Chloro-2-methyl-6-phenylpyrimidine) enhances π-π stacking interactions in materials science applications, unlike the methyl group in the target compound .

Reactivity and Synthetic Utility :

- The chloro group at position 4 serves as a common leaving group in nucleophilic aromatic substitution (SNAr) reactions. However, the presence of bulky substituents (e.g., cyclopropyl at position 2) may sterically hinder reactivity compared to less hindered analogs like 4-Chloro-6-methylpyrimidin-2-amine .

- Methoxy or amine groups (e.g., 4-Chloro-6-isopropylpyrimidin-2-amine) enable hydrogen bonding, expanding applications in catalysis or drug design .

Compounds with sulfanyl or carbonitrile groups (e.g., 2-[(2-Methoxyethyl)sulfanyl]-4-(2-methylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile) exhibit enhanced hydrogen-bonding capacity, critical for chemotherapeutic activity .

Contradictions and Limitations:

- Despite structural similarities, minor substituent changes (e.g., ethyl vs. methoxy at position 5) lead to significant differences in solubility and bioactivity, underscoring the challenge in predicting structure-activity relationships without empirical data .

- The lack of explicit thermodynamic or kinetic data (e.g., boiling points, reaction yields) in the evidence limits quantitative comparisons.

Preparation Methods

Preparation of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone

This intermediate is crucial for introducing the cyclopropyl moiety. A patented method describes its synthesis via a Homer-Wadsworth-Emmons reaction between α-alkoxy p-chlorobenzyl phosphonate and cyclopropyl methyl ketone, followed by hydrolysis under acidic conditions (e.g., hydrochloric acid) in aqueous or mixed organic solvents such as methanol or dichloromethane. The reaction temperature ranges from 0 °C to 40 °C, with reaction times between 2 to 10 hours depending on the step.

| Step | Conditions | Solvent(s) | Yield/Purity |

|---|---|---|---|

| Homer-Wadsworth-Emmons | 0–40 °C, 2–8 h | Organic solvents (THF, toluene) | Light yellow oil, 91.8% purity |

| Acidic Hydrolysis | 20–40 °C, 3–10 h | Water/MeOH, HCl as acid | Crude product ~93% purity; distilled product 97.6% purity |

This process yields a high-purity intermediate suitable for further transformations toward the target pyrimidine compound.

Cyclopropyl Substitution on Pyrimidine Ring

A key step involves the reaction of cyclopropyl-containing intermediates with pyrimidine derivatives. One method uses 4-chloro-2,5-difluoro-3-methylpyridine reacting with cyclopropyl acetonitrile under strong non-nucleophilic base conditions at low temperatures (-100 °C to 0 °C) to form 2-(4-chloro-5-fluoro-3-methylpyridin-2-yl)-2-cyclopropylacetonitrile. This intermediate is then reduced or hydrolyzed to corresponding aldehydes or acids, which are further elaborated into the target pyrimidine derivatives.

| Reaction Step | Temperature | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|

| Nucleophilic substitution | -100 °C to 0 °C | 4-chloro-2,5-difluoro-3-methylpyridine, cyclopropyl acetonitrile, strong base | 2-(4-chloro-5-fluoro-3-methylpyridin-2-yl)-2-cyclopropylacetonitrile |

| Reduction/Hydrolysis | -100 °C to 100 °C | Protonic acid (HCl, H2SO4) or reducing agents | 2-(4-chloro-5-fluoro-3-methylpyridin-2-yl)-2-cyclopropylacetaldehyde or acid |

This method allows selective installation of the cyclopropyl group on the pyrimidine ring with good control over regio- and stereochemistry.

Chlorination and Alkylation Steps

Chlorination at position 4 of the pyrimidine ring is typically achieved by reaction with chlorine sources in non-protic solvents, ensuring selective substitution without over-chlorination. Alkylation at positions 5 and 6 with ethyl and methyl groups respectively is performed via nucleophilic substitution or cross-coupling reactions using appropriate alkyl donors under controlled conditions.

Reaction Conditions and Solvent Systems

- Solvents: Aprotic solvents such as methyl-cyclohexane, toluene, tetrahydrofuran, and dichloromethane are preferred during key substitution steps to ensure high selectivity and yield.

- Temperature: Reaction temperatures vary from -100 °C (for sensitive nucleophilic substitutions) to reflux temperatures depending on the step.

- Catalysts: Phase-transfer catalysts are employed in some steps to facilitate reactions between organic and aqueous phases.

- Reaction Time: Typically ranges from 0.5 hours to 10 hours depending on the reaction step and reagent reactivity.

Representative Data Table Summarizing Preparation Parameters

| Step | Reagents/Intermediates | Solvent(s) | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Preparation of cyclopropyl ketone | α-alkoxy p-chlorobenzyl phosphonate, cyclopropyl methyl ketone | THF, toluene | 0–40 | 2–8 | 91.8 | Homer-Wadsworth-Emmons reaction |

| Acidic hydrolysis | Alkoxy propylene derivative | Water/MeOH, HCl | 20–40 | 3–10 | 93–97.6 | Hydrolysis to ketone product |

| Cyclopropyl substitution on pyrimidine | 4-chloro-2,5-difluoro-3-methylpyridine, cyclopropyl acetonitrile | Aprotic solvents | -100 to 0 | 1–4 | Not specified | Strong base, low temperature |

| Reduction/hydrolysis | Cyclopropylacetonitrile intermediate | Acidic medium (HCl, H2SO4) | -100 to 100 | 1–6 | Not specified | Aldehyde or acid formation |

| Chlorination | Pyrimidine derivatives | Non-protic solvents | Room temp to reflux | 0.5–2 | Not specified | Selective chlorination |

| Alkylation | Pyrimidine derivatives | Aprotic solvents | Room temp to reflux | 1–4 | Not specified | Ethyl and methyl group introduction |

Research Findings and Optimization Notes

- The use of phase-transfer catalysts and aprotic solvent systems significantly improves yields and purity by facilitating smooth reactions between organic and aqueous phases.

- Controlling reaction temperature is critical, especially in cyclopropyl substitution steps, to avoid side reactions and decomposition.

- Hydrolysis under mild acidic conditions provides high purity ketone intermediates essential for subsequent pyrimidine ring functionalization.

- Combining certain reaction steps (e.g., nucleophilic substitution and reduction) into one-pot procedures can reduce synthesis time and cost, though optimization is required to maintain yield and selectivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.